molecular formula C6H12O2S B3056286 Ethyl 4-sulfanylbutanoate CAS No. 70124-54-8

Ethyl 4-sulfanylbutanoate

Cat. No.: B3056286
CAS No.: 70124-54-8
M. Wt: 148.23 g/mol
InChI Key: WDVYWDXJAICLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-sulfanylbutanoate, also known as ethyl 4-mercaptobutanoate, is an organic compound with the molecular formula C6H12O2S. It is characterized by the presence of a sulfanyl group (-SH) attached to the fourth carbon of a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-sulfanylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-mercaptobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-sulfanylbutanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted butanoates.

Scientific Research Applications

Ethyl 4-sulfanylbutanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of thiol-containing pharmaceuticals.

    Industry: this compound is used in the production of flavors and fragrances due to its unique odor profile.

Mechanism of Action

The mechanism by which ethyl 4-sulfanylbutanoate exerts its effects depends on its chemical reactivity. The sulfanyl group can interact with various molecular targets, including enzymes and receptors, through thiol-disulfide exchange reactions. These interactions can modulate the activity of target proteins and influence cellular pathways involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

  • Ethyl 3-oxo-4-sulfanylbutanoate
  • Ethyl 4-mercaptobutanoate
  • Ethyl 4-thiobutanoate

Comparison: Ethyl 4-sulfanylbutanoate is unique due to the specific positioning of the sulfanyl group on the fourth carbon of the butanoate ester This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

ethyl 4-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-2-8-6(7)4-3-5-9/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVYWDXJAICLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297387
Record name ethyl 4-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70124-54-8
Record name NSC115788
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-sulfanylbutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-sulfanylbutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-sulfanylbutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-sulfanylbutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-sulfanylbutanoate
Reactant of Route 6
Ethyl 4-sulfanylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.